molecular formula C13H11NO3 B1416476 4-Methoxy-3-(pyridin-2-yl)benzoic acid CAS No. 865350-38-5

4-Methoxy-3-(pyridin-2-yl)benzoic acid

Cat. No. B1416476
M. Wt: 229.23 g/mol
InChI Key: FWJIAMUVXKCWND-UHFFFAOYSA-N
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Description

4-Methoxy-3-(pyridin-2-yl)benzoic acid is a chemical compound with a molecular weight of 229.24 . Its IUPAC name is 4-methoxy-3-(2-pyridinyl)benzoic acid .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-3-(pyridin-2-yl)benzoic acid can be represented by the InChI code: 1S/C13H11NO3/c1-17-12-6-5-9 (13 (15)16)8-10 (12)11-4-2-3-7-14-11/h2-8H,1H3, (H,15,16) .


Physical And Chemical Properties Analysis

4-Methoxy-3-(pyridin-2-yl)benzoic acid has a molecular weight of 229.24 . The compound is typically stored at room temperature .

Scientific Research Applications

Crystallographic Analysis

  • The compound 3,5-Bis[(pyridin-4-yl)methoxy]benzoic acid, a close derivative, forms single crystals under hydrothermal conditions, exhibiting planar structures useful in crystallography and materials science (Lin & Zhang, 2012).

Biochemical Interactions

  • 4-Methoxy-3-(pyridin-2-yl)benzoic acid influences the binding modes of enzymes such as cytochrome P450, showing different UV-vis spectral responses, important for understanding enzyme-substrate interactions (Podgorski et al., 2020).

Pharmacological Synthesis

  • It's a key structural component in the synthesis of potent and selective inhibitors like 5-lipoxygenase-activating protein leukotriene synthesis inhibitors, contributing to improved pharmacokinetics and efficacy in drug design (Hutchinson et al., 2009).

Luminescence and Magnetism in Coordination Polymers

  • Derivatives like 3-pyridin-yl-benzoic acid form coordination polymers with lanthanide ions, exhibiting luminescence and magnetic properties, relevant in materials science and photonics (Hou et al., 2013).

Chemical Synthesis and Reactions

  • Utilized in synthesizing intermediates like N-(2-aminophenyl)-4-[N-(pyridinyl-3-methoxycarbonyl)-aminomethyl] benzamide, crucial in developing new chemical entities and understanding reaction mechanisms (Li Bo-yu, 2003).

Photocatalytic Properties

  • Serves as a ligand in the formation of coordination polymers with metals, exhibiting photocatalytic activities, significant in environmental applications and materials chemistry (Liu et al., 2016).

Safety And Hazards

The safety information for 4-Methoxy-3-(pyridin-2-yl)benzoic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

4-methoxy-3-pyridin-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-17-12-6-5-9(13(15)16)8-10(12)11-4-2-3-7-14-11/h2-8H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWJIAMUVXKCWND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methoxy-3-(pyridin-2-yl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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